Dehydrochloramphenicol

Descripción

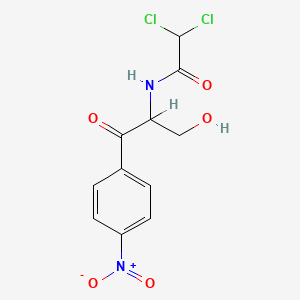

Dehydrochloramphenicol is a bacterial metabolite of chloramphenicol, a broad-spectrum antibiotic. Structurally, it is characterized by the absence of a hydroxyl group at the C3 position and the presence of a propiophenone moiety (Figure 1), which distinguishes it from the parent compound . This metabolite is produced by intestinal bacteria through oxidative deamination and dehydrogenation of chloramphenicol . Unlike chloramphenicol, this compound exhibits greater stability in blood, enabling it to reach bone marrow cells, where it inhibits myeloid colony growth and induces DNA damage via nitroreduction pathways . Its cytotoxicity is reported to be over 20-fold higher than chloramphenicol, making it a critical candidate in studies of drug-induced aplastic anemia and leukemia .

Propiedades

Número CAS |

26367-75-9 |

|---|---|

Fórmula molecular |

C11H10Cl2N2O5 |

Peso molecular |

321.11 g/mol |

Nombre IUPAC |

2,2-dichloro-N-[3-hydroxy-1-(4-nitrophenyl)-1-oxopropan-2-yl]acetamide |

InChI |

InChI=1S/C11H10Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8,10,16H,5H2,(H,14,18) |

Clave InChI |

ZMCQNNUYRHSMAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |

Sinónimos |

dehydrochloramphenicol DH-CAP |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Chloramphenicol

- Structure : Contains a dichloroacetamide group, a p-nitrophenyl ring, and a 1,3-propanediol backbone.

- Mechanism : Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. In mammals, it disrupts mitochondrial ribosomes, leading to hematotoxicity .

- Toxicity : Associated with dose-dependent bone marrow suppression and rare but fatal aplastic anemia .

Nitrosochloramphenicol

- Structure: A nitroso (-NO) derivative formed via microbial nitroreduction of chloramphenicol.

- Mechanism : Reacts rapidly with glutathione (GSH) in blood, limiting its systemic availability .

- Toxicity : Highly reactive but short-lived; implicated in bone marrow toxicity in vitro but less relevant in vivo due to rapid degradation .

Florfenicol and Thiamphenicol

Pharmacokinetic and Toxicological Profiles

Mechanistic Divergences in Toxicity

- This compound :

- Chloramphenicol :

- Nitrosochloramphenicol :

Clinical and Regulatory Implications

- This compound’s stability and genotoxicity have led to strict regulatory limits for chloramphenicol in food-producing animals (e.g., EU’s 0.3 µg/kg threshold) .

- Florfenicol and thiamphenicol are preferred in veterinary medicine due to their retained efficacy and reduced hematological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.